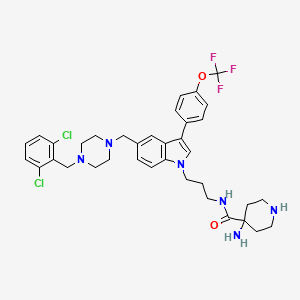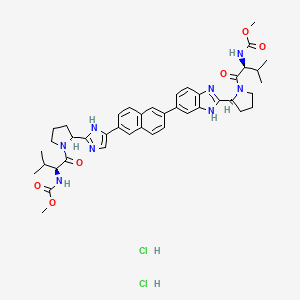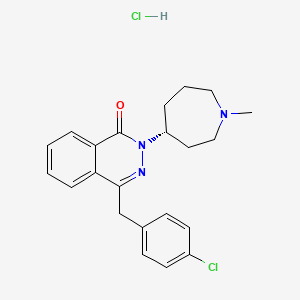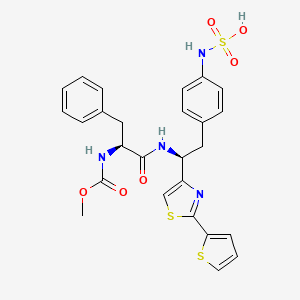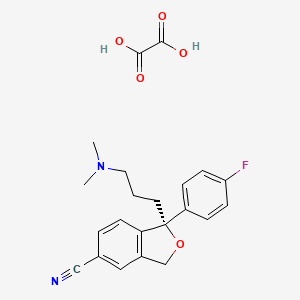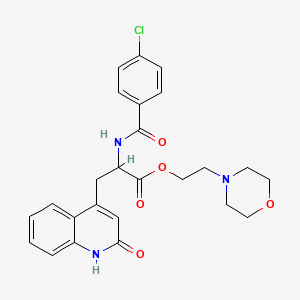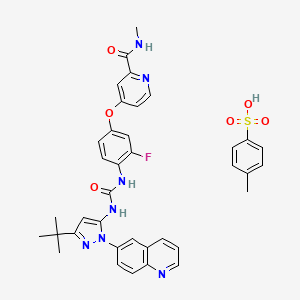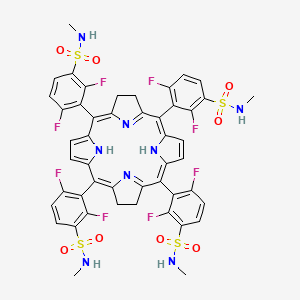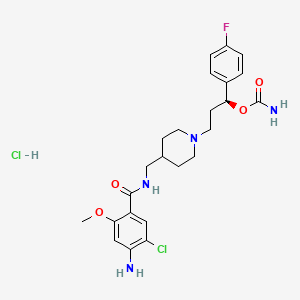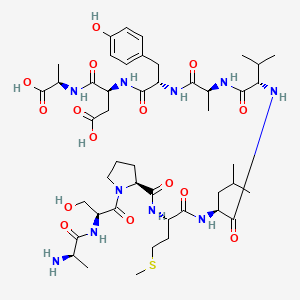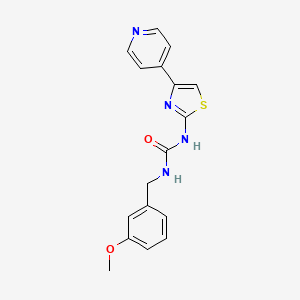
1-(3-Methoxybenzyl)-3-(4-(pyridin-4-yl)thiazol-2-yl)urea
Overview
Description
RKI-1313 is a selective inhibitor of Rho-associated protein kinases (ROCK), specifically targeting ROCK1 and ROCK2. These kinases play a crucial role in various cellular processes, including cytoskeletal dynamics, cell migration, and invasion. RKI-1313 has been studied for its potential therapeutic applications, particularly in cancer research, due to its ability to modulate these cellular activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of RKI-1313 involves multiple steps, starting from commercially available starting materials. The key steps typically include:
Formation of the Core Structure: The core structure of RKI-1313 is synthesized through a series of condensation and cyclization reactions. This involves the use of reagents such as aldehydes, amines, and thiols under controlled conditions.
Functional Group Modifications: Subsequent steps involve the introduction of specific functional groups to enhance the compound’s activity and selectivity. This may include nitration, reduction, and alkylation reactions.
Purification: The final product is purified using techniques such as recrystallization and chromatography to achieve high purity levels (≥98.0%).
Industrial Production Methods
Industrial production of RKI-1313 follows similar synthetic routes but on a larger scale. The process is optimized for yield and efficiency, often involving automated systems for reaction monitoring and control. Key considerations include:
Scalability: Ensuring that the synthetic route is scalable without significant loss of yield or purity.
Cost-Effectiveness: Using cost-effective reagents and optimizing reaction conditions to reduce production costs.
Safety: Implementing safety measures to handle potentially hazardous reagents and conditions.
Chemical Reactions Analysis
Types of Reactions
RKI-1313 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify certain functional groups, potentially altering the compound’s activity.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and nucleophiles are employed under conditions such as reflux or room temperature.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or aryl groups.
Scientific Research Applications
RKI-1313 has a wide range of scientific research applications:
Chemistry: Used as a tool compound to study ROCK-dependent signaling pathways and cytoskeletal dynamics.
Biology: Investigated for its effects on cell migration, invasion, and anchorage-independent growth, particularly in cancer cell lines.
Medicine: Explored for potential therapeutic applications in cancer treatment, given its ability to inhibit ROCK activity and modulate tumor cell behavior.
Industry: Potential applications in drug development and as a research tool in pharmaceutical research.
Mechanism of Action
RKI-1313 exerts its effects by selectively inhibiting ROCK1 and ROCK2. These kinases are involved in the regulation of the actin cytoskeleton, which is crucial for cell shape, motility, and division. By inhibiting ROCK activity, RKI-1313 disrupts these processes, leading to reduced cell migration and invasion. The molecular targets include the phosphorylation sites on ROCK substrates, which are critical for their activation and function .
Comparison with Similar Compounds
Similar Compounds
Y-27632: Another well-known ROCK inhibitor with similar applications in research.
Fasudil: A ROCK inhibitor used clinically for the treatment of cerebral vasospasm.
GSK429286A: A selective ROCK inhibitor with applications in cancer research.
Uniqueness of RKI-1313
RKI-1313 is unique due to its high selectivity for ROCK1 and ROCK2, with IC50 values of 34 µM and 8 µM, respectively . This selectivity makes it a valuable tool for studying ROCK-dependent processes without significant off-target effects. Additionally, RKI-1313 shows minimal impact on the phosphorylation levels of ROCK substrates, migration, invasion, or anchorage-independent growth, distinguishing it from other ROCK inhibitors .
Properties
IUPAC Name |
1-[(3-methoxyphenyl)methyl]-3-(4-pyridin-4-yl-1,3-thiazol-2-yl)urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O2S/c1-23-14-4-2-3-12(9-14)10-19-16(22)21-17-20-15(11-24-17)13-5-7-18-8-6-13/h2-9,11H,10H2,1H3,(H2,19,20,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDCUKYUIVYKXCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CNC(=O)NC2=NC(=CS2)C3=CC=NC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



